1-(4-Chlorophenyl)guanidine

Overview

Description

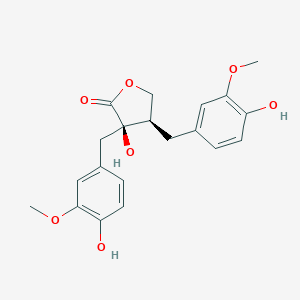

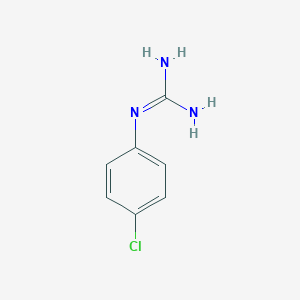

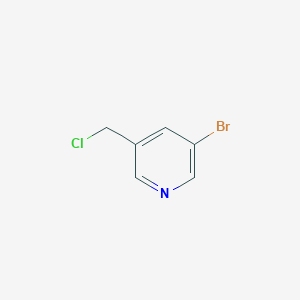

“1-(4-Chlorophenyl)guanidine” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . It is also known as “N-(4-Chlorophenyl)guanidine” and is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .

Synthesis Analysis

The synthesis of guanidines, including “1-(4-Chlorophenyl)guanidine”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

Molecular Structure Analysis

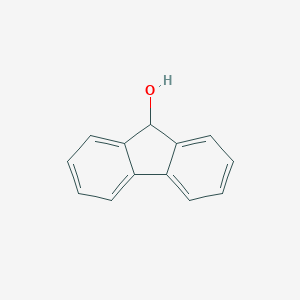

The molecular structure of “1-(4-Chlorophenyl)guanidine” can be represented by the InChI code 1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) . This indicates that the molecule consists of a chlorophenyl group attached to a guanidine group.

Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)guanidine” is a white to yellow solid . The compound is stable under normal conditions.

Scientific Research Applications

Fungicidal Activities

Guanidine compounds, including “1-(4-Chlorophenyl)guanidine”, have been studied for their fungicidal activities . A guanidine compound was isolated and identified from Buthus martensii Karsch, and based on its characteristic structure, it was used as a lead compound to carry out structural optimization and subsequent fungicidal evaluation . The title compounds possess potential fungicidal activities against Alternaria altanata, and Penicillium digitatum .

Plant Protection

The guanidine derivatives have been used in the field of plant protection . This is the first report on the active derivatives from B. martensii in application of plant protection, providing scientific references for the development and utilization of active ingredients from scorpions .

Synthesis of Acyclic Guanidines

Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . The synthesis of acyclic guanidines is one such application .

Kinase Inhibitors

Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .

α2-Adrenoceptor Antagonists

Another application of guanidine derivatives is in the preparation of 2-pyridinoguanidines as α2-adrenoceptor antagonists .

Bioactive Compounds in Traditional Chinese Medicine

Guanidine compounds have been studied for their bioactive compounds, which have shown potential therapeutic effects for various diseases, including anti–tumor, anti–epileptic, anti–convulsive, anticoagulant, insecticidal, and antibacterial effects .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)guanidine is the Solute carrier family 22 member 3 . This protein plays a crucial role in the transport of various organic cations, including drugs and toxins, across cell membranes.

Mode of Action

It is known to interact with its target protein, altering its function and leading to changes in the transport of substances across the cell membrane .

Biochemical Pathways

It is known that the compound can alter cell bioenergetic processes, affecting cellular basal respiration rates and atp production .

Result of Action

1-(4-Chlorophenyl)guanidine and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, these compounds have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)guanidine. For instance, contact with free chlorine and monochloramine can induce the formation of different halogenated transformation byproducts . Furthermore, the compound’s action can be influenced by its presence in various environments, such as in drinking water systems .

properties

IUPAC Name |

2-(4-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374034 | |

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)guanidine | |

CAS RN |

45964-97-4 | |

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)